molecular formula C11H11ClO4 B1323754 Ethyl 5-chloro-2-methoxybenzoylformate CAS No. 951887-98-2

Ethyl 5-chloro-2-methoxybenzoylformate

Cat. No.: B1323754
CAS No.: 951887-98-2
M. Wt: 242.65 g/mol
InChI Key: TYJGCFNKZHJLMB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-methoxybenzoylformate is an organic compound with the molecular formula C11H11ClO4. It is a derivative of benzoylformate, featuring a chloro and methoxy substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-chloro-2-methoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-methoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-chloro-2-methoxybenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-methoxybenzoylformate involves its interaction with specific molecular targets. The chloro and methoxy substituents on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

    Ethyl 5-chloro-2-hydroxybenzoylformate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 5-bromo-2-methoxybenzoylformate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 5-chloro-2-methoxybenzoate: Similar structure but without the formate group.

Uniqueness: Ethyl 5-chloro-2-methoxybenzoylformate is unique due to the combination of its chloro and methoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

ethyl 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJGCFNKZHJLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256217
Record name Ethyl 5-chloro-2-methoxy-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-98-2
Record name Ethyl 5-chloro-2-methoxy-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-2-methoxy-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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